molecular formula C22H24FN5O2S2 B2508362 N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-02-4

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2508362
CAS No.: 1105198-02-4
M. Wt: 473.59
InChI Key: PZWBRZHKJAOUCI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24FN5O2S2 and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. For example, specific piperazine derivatives have shown potential as central nervous system (CNS) agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamines, as well as agents for pain relief and imaging applications (A. Rathi et al., 2016).

1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus and its derivatives represent an important class of fused heterocycles, showing a wide range of biological activities. These compounds, including those synthesized by reacting 2-amino-5-aryl/alkyl-1,3,4-thiadiazole with other active moieties, have demonstrated antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The design of these compounds often aims to address solubility challenges, a major hurdle in developing effective medicinal agents (B. K. Tiwary et al., 2016).

Antimycobacterial Activity of Piperazine and Its Analogues

Piperazine and its analogues have been highlighted for their antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine makes it a crucial building block in designing potent anti-TB molecules, emphasizing the importance of structure-activity relationships (SAR) in the development of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Mechanism of Action

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2S2/c1-30-19-8-6-18(7-9-19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWBRZHKJAOUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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